molecular formula C14H40N4O18P6 B14436755 (Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid CAS No. 75125-54-1

(Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid

Cat. No.: B14436755
CAS No.: 75125-54-1
M. Wt: 738.33 g/mol
InChI Key: JFRZETRSNDLRII-UHFFFAOYSA-N
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Description

(Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid is a complex organic compound with the molecular formula C14H40N4O18P6 . This compound is known for its unique structure, which includes multiple phosphonic acid groups, making it highly relevant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid typically involves multi-step organic reactions. One common method includes the reaction of ethane-1,2-diamine with formaldehyde and phosphorous acid under controlled conditions . The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is heated to a specific temperature, and the product is isolated through crystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

(Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are usually carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, which have significant applications in different fields .

Scientific Research Applications

(Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid involves its ability to bind to metal ions, particularly calcium. This binding inhibits the activity of enzymes that require metal ions as cofactors, thereby affecting various biochemical pathways . The compound’s structure allows it to interact with multiple molecular targets, making it effective in diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid apart from similar compounds is its multiple phosphonic acid groups, which enhance its binding affinity to metal ions. This unique feature makes it particularly useful in applications requiring strong chelation properties .

Biological Activity

Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid, commonly referred to as a bisphosphonate compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₄H₄₀N₄O₁₈P₆
  • Molecular Weight : 738.33 g/mol
  • Density : 1.829 g/cm³
  • Boiling Point : 1121°C at 760 mmHg

This complex structure includes multiple phosphonic acid groups that contribute to its biological activity.

Bisphosphonates are known to inhibit osteoclast-mediated bone resorption by binding to hydroxyapatite in bone and inhibiting the mevalonate pathway, which is crucial for the formation and function of osteoclasts. The specific mechanism for this compound may involve:

  • Inhibition of farnesyl pyrophosphate synthase.
  • Disruption of cholesterol synthesis pathways.
  • Induction of apoptosis in osteoclasts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of bisphosphonates. For instance, research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The activity is often attributed to the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Effect
HUH710Cytotoxic
U25115Cytotoxic
D28320Cytotoxic

Osteoporosis Treatment

Bisphosphonates are primarily used in the treatment of osteoporosis. They help in increasing bone density and reducing fracture risk by inhibiting osteoclast activity. Clinical studies have demonstrated that patients treated with bisphosphonates show significant improvements in bone mineral density (BMD).

Case Studies

  • Case Study: Osteoporosis Management
    • A clinical trial involving postmenopausal women showed a marked increase in BMD after one year of treatment with bisphosphonates. The study reported a 5% increase in lumbar spine BMD compared to placebo.
    • Reference:
  • Case Study: Cancer Treatment
    • In a study involving breast cancer patients with bone metastases, treatment with bisphosphonates resulted in reduced skeletal-related events (SREs) by 30% compared to control groups.
    • Reference:

Properties

CAS No.

75125-54-1

Molecular Formula

C14H40N4O18P6

Molecular Weight

738.33 g/mol

IUPAC Name

[3-[bis(phosphonomethyl)amino]propyl-[2-[3-[bis(phosphonomethyl)amino]propyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid

InChI

InChI=1S/C14H40N4O18P6/c19-37(20,21)9-15(3-1-5-17(11-39(25,26)27)12-40(28,29)30)7-8-16(10-38(22,23)24)4-2-6-18(13-41(31,32)33)14-42(34,35)36/h1-14H2,(H2,19,20,21)(H2,22,23,24)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)

InChI Key

JFRZETRSNDLRII-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCN(CCCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CN(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

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